![molecular formula C21H13ClF3N3OS2 B3036202 1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone CAS No. 339016-49-8](/img/structure/B3036202.png)
1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone
Overview
Description
Scientific Research Applications
Structural Studies and Synthesis
- The compound's isomorphous structures demonstrate the chlorine-methyl exchange rule, highlighting its relevance in structural chemistry and disorder-related issues in data mining procedures (Swamy et al., 2013).
- Investigations into the electronic absorption, excitation, and fluorescence properties of similar compounds offer insights into their spectroscopic properties, essential for understanding chemical interactions and molecular behavior (Al-Ansari, 2016).
Catalytic Behavior and Polymerization
- Research into the synthesis of iron and cobalt dichloride with similar compounds reveals their catalytic activities, particularly in ethylene reactivity. Such studies are crucial for developing new catalysts and understanding their mechanisms (Sun et al., 2007).
Electrophilic Substitution Reactions
- Studies on electrophilic substitution reactions and the formation of various derivatives of similar compounds are significant for expanding chemical synthesis methods and creating new molecular structures (Aleksandrov et al., 2020).
Material Science and Conductivity
- Synthesis and characterization of conducting copolymers of quinoxaline derivatives, including compounds similar to the one , have implications in material science and the development of new conducting materials (Turac et al., 2011).
Molecular Reporting and Sensing
- The creation of molecular reporters combining electron transfer and charge transfer in dyes, as studied with similar compounds, is pivotal for developing new sensors and diagnostic tools (Rurack & Bricks, 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3OS2/c22-14-7-12(21(23,24)25)9-26-17(14)8-13-5-6-19(31-13)18(29)11-30-20-10-27-15-3-1-2-4-16(15)28-20/h1-7,9-10H,8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHRSXPCYQZSDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-quinoxalin-2-ylsulfanylethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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